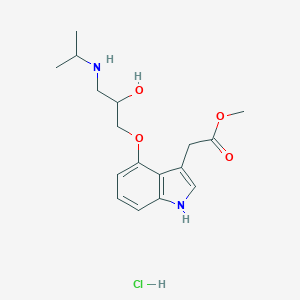

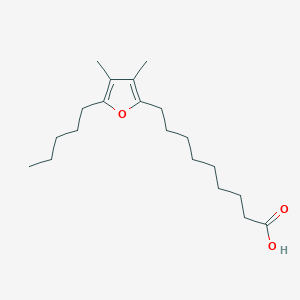

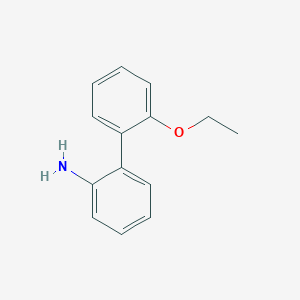

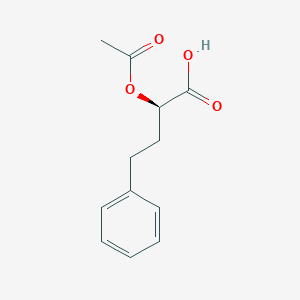

![molecular formula C7H3F3N2OS B117196 4(3H)-ona de 2-(trifluorometil)tieno[3,2-d]pirimidina CAS No. 147972-26-7](/img/structure/B117196.png)

4(3H)-ona de 2-(trifluorometil)tieno[3,2-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heteroaromatic compound . It has been studied as a potential antitubercular agent and as a potentially pleiotropic anticancer drug .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C7H4F3N3S . Its molecular weight is 219.19 g/mol .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . The reactions were monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light .Aplicaciones Científicas De Investigación

Inhibidores de Mycobacterium Tuberculosis

El compuesto se ha utilizado en la generación de inhibidores de la bd oxidasa de Mycobacterium tuberculosis de Thieno[3,2-d]pirimidin-4-amina . Esta investigación fue realizada por el Departamento de Química y Bioquímica de la Universidad Estatal de Montana y la Escuela de Medicina Lee Kong Chian de la Universidad Tecnológica de Nanyang .

Agentes Antituberculosos

Las 4(3H)-onas de tieno[2,3-d]pirimidina, que incluyen “4(3H)-ona de 2-(trifluorometil)tieno[3,2-d]pirimidina”, se han sintetizado y evaluado frente a Mycobacteria como parte de un programa para desarrollar nuevos agentes antituberculosos . Algunos de estos compuestos han mostrado una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra (ATCC 25177) y Mycobacterium bovis BCG (ATCC 35743) .

Mecanismo De Acción

Target of Action

The primary targets of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is a bacterium that causes tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . For EZH2, the compound acts as an inhibitor, disrupting its role in gene regulation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cytochrome bd oxidase (Cyt-bd) . This enzyme is involved in the respiratory electron transport chain of the bacteria. Inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .

Pharmacokinetics

Its significant antimycobacterial activity suggests that it is likely to have good bioavailability .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits potent antitumor activity by inhibiting EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

Propiedades

IUPAC Name |

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYCMNAXBKANH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599912 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147972-26-7 |

Source

|

| Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.